molecular formula C19H17F3N2O3 B2781883 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034256-04-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2781883
CAS No.: 2034256-04-5
M. Wt: 378.351
InChI Key: BBTMMFFDGAUUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a trifluoromethoxy group and an indole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halide reacts with a hydroxyethylamine.

    Coupling with Benzamide: The final step involves coupling the indole derivative with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
  • N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the 1-methyl-1H-indole moiety, which may confer distinct biological activities compared to its analogs. This structural feature could enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-24-9-8-13-10-14(4-7-16(13)24)17(25)11-23-18(26)12-2-5-15(6-3-12)27-19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTMMFFDGAUUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.